2,5-Furandione, dihydro-3-(pentapropenyl)-
Description
Substituted cyclic anhydrides are a cornerstone of organic synthesis, valued for their inherent reactivity and versatility as building blocks for more complex molecules. fiveable.me These compounds are characterized by a cyclic structure containing the anhydride (B1165640) functional group (-C(O)OC(O)-), with one or more substituents attached to the ring. The nature and position of these substituents can profoundly influence the molecule's physical and chemical properties. acs.org
The reactivity of the anhydride ring, driven by the electrophilicity of its carbonyl carbons, allows for a range of chemical transformations, most notably with nucleophiles like alcohols and amines. acs.org This reactivity is harnessed in various industrial processes, including the synthesis of polymers, resins, and plasticizers. fiveable.me In the realm of fine chemicals, they serve as crucial intermediates in the production of pharmaceuticals and agrochemicals. researchgate.netscispace.com
The formation of cyclic anhydrides often involves the intramolecular dehydration of dicarboxylic acids, a process that is particularly favorable for the creation of stable five- and six-membered rings. fiveable.me This synthetic accessibility, coupled with their chemical versatility, positions substituted cyclic anhydrides as a subject of continuous academic and industrial investigation.
The compound 2,5-Furandione, dihydro-3-(pentapropenyl)- belongs to the furanone family, a class of heterocyclic compounds containing a five-membered ring with an oxygen atom. nih.gov Specifically, it is a derivative of dihydro-2,5-furandione, also known as succinic anhydride. The "dihydro-" prefix indicates a saturated furanone ring, and the "-dione" suffix points to the presence of two ketone functional groups, which in this case are part of the anhydride moiety.
The key feature of this molecule is the "3-(pentapropenyl)-" substituent. This designates a fifteen-carbon alkenyl chain (C15H29) attached to the third carbon of the furanone ring. The term "pentapropenyl" suggests a branched structure derived from the oligomerization of propylene (B89431). Such long alkyl or alkenyl chains are known to impart significant hydrophobicity to the molecule. wikipedia.org
Furanone-containing compounds, in general, are of considerable interest due to their presence in a wide array of biologically active natural and synthetic products. nih.govexlibrisgroup.comresearchgate.net Research has shown that the furanone nucleus is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net While research into the specific biological activity of 2,5-Furandione, dihydro-3-(pentapropenyl)- is not widely published, its structural similarity to other biologically active furanones suggests a potential for further investigation in this area.
Direct academic publications focusing exclusively on 2,5-Furandione, dihydro-3-(pentapropenyl)- are limited. However, the broader class of compounds to which it belongs, Alkenyl Succinic Anhydrides (ASAs), has been the subject of extensive research. This body of work provides a framework for understanding the synthesis, characterization, and potential applications of this specific molecule.
Research into ASAs is often centered on their synthesis via the ene reaction, which involves the reaction of an alkene with maleic anhydride. acs.org For 2,5-Furandione, dihydro-3-(pentapropenyl)-, this would involve the reaction of a C15 alkene with maleic anhydride. The reaction conditions, such as temperature and the use of solvents, can influence the yield and the formation of side products. acs.org
Detailed research findings on related ASAs have focused on their structural characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for determining the structure of the resulting products, including the position of the double bond in the alkenyl chain and the stereochemistry of the substituted succinic anhydride ring. researchgate.netbenthamdirect.com For instance, 1H and 13C NMR studies on model ASAs have provided detailed assignments of the proton and carbon signals, which are instrumental in confirming the covalent attachment of the maleic anhydride moiety to the alkene. researchgate.net
The academic interest in ASAs is also driven by their industrial applications. A significant portion of research has been dedicated to their use as sizing agents in the paper industry, where they increase the water resistance of paper and paperboard. wikipedia.orgnih.govencyclopedia.pub While specific studies on the use of 2,5-Furandione, dihydro-3-(pentapropenyl)- in this context are not prevalent in public literature, its structural characteristics are consistent with those of effective sizing agents. Furthermore, patent literature indicates the use of "pentapropenyl succinic anhydride" in the formulation of self-adhesive sheets and vibration-damping materials, suggesting research and development in the field of polymer and materials science. wikipedia.orgresearchgate.net
Data Tables
The following tables provide a summary of the key chemical identifiers and computed properties for 2,5-Furandione, dihydro-3-(pentapropenyl)-, as well as representative experimental data for a closely related Alkenyl Succinic Anhydride.
Table 1: Chemical Identifiers for 2,5-Furandione, dihydro-3-(pentapropenyl)-
| Identifier | Value |
|---|---|
| IUPAC Name | 3-(pentadeca-1,3,5,7,9-pentenyl)oxolane-2,5-dione |
| Synonyms | Pentapropenyl succinic anhydride |
| CAS Number | 78683-74-6 |
| Molecular Formula | C₁₉H₂₈O₃ |
| Molecular Weight | 304.4 g/mol |
Table 2: Computed Physicochemical Properties of 2,5-Furandione, dihydro-3-(pentapropenyl)-
| Property | Value |
|---|---|
| XLogP3-AA | 5.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 10 |
| Topological Polar Surface Area | 43.4 Ų |
| Complexity | 425 |
Table 3: Representative 1H NMR Chemical Shifts for an Alkenyl Succinic Anhydride Data is representative for a typical ASA and may not correspond exactly to the specified compound.
| Chemical Shift (ppm) | Assignment |
|---|---|
| 5.5 | -CH of unsaturation |
| 3.1 - 2.6 | -CH of the succinic anhydride ring |
| 2.2 | -CH₂ alpha to the ester group |
| 1.9 | -CH₂ alpha to the unsaturation |
| 1.2 | -CH₂ of the linear alkyl chain |
Structure
3D Structure
Properties
CAS No. |
78683-74-6 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(3S)-3-[(3S)-oct-1-en-3-yl]oxolane-2,5-dione |
InChI |
InChI=1S/C12H18O3/c1-3-5-6-7-9(4-2)10-8-11(13)15-12(10)14/h4,9-10H,2-3,5-8H2,1H3/t9-,10+/m1/s1 |
InChI Key |
RYNKSPIWLXKJHG-ZJUUUORDSA-N |
Isomeric SMILES |
CCCCC[C@@H](C=C)[C@@H]1CC(=O)OC1=O |
Canonical SMILES |
CCCCCC(C=C)C1CC(=O)OC1=O |
Origin of Product |
United States |
Mechanistic Investigations of Dihydro 3 Pentapropenyl 2,5 Furandione Reactivity
Ring-Opening Reaction Pathways of Substituted Anhydrides
The cleavage of the anhydride (B1165640) ring is a fundamental reaction of dihydro-3-(pentapropenyl)-2,5-furandione. This process can be initiated by various nucleophiles and is often catalyzed. The reactivity of cyclic anhydrides is significantly influenced by their ring size and inherent strain. acs.org For instance, five-membered succinic anhydrides are generally less strained than six-membered glutaric anhydrides. acs.org The mechanism of ring-opening can proceed through several catalytic pathways.
Nucleophilic Catalysis Mechanisms
In nucleophilic catalysis, a catalyst, typically a Lewis base such as an amine, directly attacks one of the carbonyl carbons of the anhydride. core.ac.uk This attack leads to the formation of a highly reactive intermediate, such as a chiral acylammonium salt when a chiral amino alcohol is used as the catalyst. core.ac.uk This intermediate is then susceptible to attack by a nucleophile, like an alcohol or water, which results in the ring-opened product and regeneration of the catalyst. core.ac.uk For example, the reaction of succinimides, which are structurally related to anhydrides, with amines proceeds readily due to the activating effect of the two carbonyl groups. clockss.org The amine acts as a potent nucleophile, leading to the opening of the five-membered ring. clockss.org
General Base Catalysis Mechanisms
Alternatively, the ring-opening can occur via a general base catalysis mechanism. In this pathway, the catalyst, instead of directly attacking the anhydride, acts as a proton acceptor. nih.gov It enhances the nucleophilicity of the attacking species by deprotonating it. For instance, in the alcoholysis of a cyclic anhydride catalyzed by a β-amino alcohol, the amine functionality can abstract a proton from the alcohol. core.ac.uknih.gov This generates a more nucleophilic alkoxide ion, which then attacks the anhydride carbonyl group, leading to ring-opening. core.ac.uknih.gov The catalyst can also stabilize the resulting oxyanion intermediate through hydrogen bonding. nih.gov Theoretical studies have shown that the general base catalysis pathway can be significantly lower in energy compared to the nucleophilic catalysis pathway for the alcoholysis of cyclic meso-anhydrides. nih.gov This mechanism can proceed through either a stepwise or a concerted pathway. nih.gov
Energetic Considerations of Ring-Opening Processes
The thermodynamics and kinetics of anhydride ring-opening are influenced by several factors, including ring strain and the nature of the nucleophile and catalyst. Computational modeling has been employed to evaluate the energy differences between the cyclic anhydride and its ring-opened diacid form. acs.org For succinic anhydride, the computed energy difference is 27.8 kJ/mol. acs.org The activation energy for the hydrolysis of cyclic anhydrides has also been studied, with values for succinic anhydride reported to be around +47.7 kcal/mol. nih.gov The reaction pathway for hydrolysis typically involves the hydrogen bonding of a water molecule to the ring, which weakens the C-O bridging bonds and facilitates ring opening to form two carboxyl groups. nih.gov
| Anhydride | Computed Energy Difference (kJ/mol) acs.org | Activation Energy for Hydrolysis (kcal/mol) nih.gov |
| Succinic Anhydride | 27.8 | +47.7 |
| Maleic Anhydride | +34.3 | |
| Tetrahydrophthalic Anhydride | +40.6 | |
| Itaconic Anhydride | +45.9 |
Radical Addition and Grafting Mechanisms Involving Unsaturated Moieties
The pentapropenyl group in dihydro-3-(pentapropenyl)-2,5-furandione introduces sites of unsaturation, making the molecule susceptible to radical reactions. These reactions are particularly relevant in polymer modification, where the anhydride can be grafted onto polymer backbones.
The general mechanism for grafting maleic anhydride, a related unsaturated anhydride, onto polyolefins involves the abstraction of a hydrogen atom from the polymer chain by a radical initiator, creating a macroradical. This macroradical then adds across the double bond of the anhydride. researchgate.net However, for maleic anhydride, homopolymerization is often limited because the resulting succinic anhydride radical is relatively stable and tends to abstract a hydrogen atom rather than propagate the chain. researchgate.net This leads to the grafting of single succinic anhydride units. researchgate.net The efficiency of grafting can be influenced by the reaction conditions and the nature of the substrate. researchgate.net For instance, in the grafting of maleic anhydride to hydrocarbons, the number of anhydride molecules grafted per peroxide molecule decomposed can vary significantly. researchgate.net
Diels-Alder Reaction Pathways of Furan-Derived Anhydrides
While dihydro-3-(pentapropenyl)-2,5-furandione itself is a saturated furanone, the reactivity of related furan-derived anhydrides in Diels-Alder reactions provides insight into the potential transformations of its unsaturated side chain. The Diels-Alder reaction is a powerful tool for forming six-membered rings. researchgate.netrsc.org
Furan (B31954) can act as a diene in cycloaddition reactions with dienophiles like maleic anhydride. researchgate.netrsc.org Computational studies have shown that furan is less reactive and less endo-selective in this reaction compared to cyclopentadiene (B3395910). researchgate.netrsc.org The reactivity and selectivity can be tuned by substituents on the furan ring. researchgate.netrsc.org For example, electron-donating groups on the furan can increase the reaction rate. researchgate.net The reaction can be catalyzed by Lewis acids, which can enhance the reaction rate and selectivity. acs.org The mechanism of the Diels-Alder reaction involving furan and maleic anhydride has been studied using computational methods like the Activation Strain Model, which analyzes the strain and interaction energies along the reaction coordinate. researchgate.netrsc.org
| Diene | Dienophile | Endo/Exo Selectivity |
| Furan | Maleic Anhydride | Low endo-selectivity researchgate.netrsc.org |
| Cyclopentadiene | Maleic Anhydride | High endo-selectivity rsc.org |
| 3-Nitrofuran | Maleic Anhydride | Kinetically favors exo-cycloadduct rsc.org |
Reaction Kinetics of Anhydride Transformations
The rate at which dihydro-3-(pentapropenyl)-2,5-furandione undergoes its various reactions is critical for its practical application. The kinetics of anhydride reactions are influenced by factors such as temperature, catalyst concentration, and the nature of the solvent.
The kinetics of the ring-opening copolymerization of succinic anhydride with epoxides have been studied, revealing complex mechanisms that can include the formation of cyclic polymers at the beginning of the reaction. acs.org In the context of competing reactions, kinetic models have been developed to predict the concentrations of anhydride products over time. nih.gov The hydrolysis of anhydrides is a key reaction, and its rate is dependent on conditions. For example, the hydrolysis of succinic anhydride in the presence of β-cyclodextrin can be catalyzed at ambient temperature. researchgate.net The formation of succinic anhydride from succinic acid using acetic anhydride is a common synthetic route, and the reaction is typically heated to drive the dehydration process. vaia.comyoutube.com
Autocatalytic Phenomena in Anhydride Reactions
In the reactions of anhydrides, including analogues of dihydro-3-(pentapropenyl)-2,5-furandione, with nucleophiles such as amines or alcohols, the carboxylic acid produced as a byproduct can often act as a catalyst for the reaction. This phenomenon is known as autocatalysis. The carboxylic acid can protonate the carbonyl oxygen of the anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack.
In the context of aminolysis, the reaction between an anhydride and an amine produces a carboxylic acid and an amide. libretexts.org The generated carboxylic acid can then protonate another molecule of the anhydride, accelerating the reaction rate. This catalytic cycle continues as more carboxylic acid is produced.
Influence of Solvent and Amine Structure on Reaction Rates
The rate of reaction of cyclic anhydrides is significantly influenced by both the solvent and the structure of the attacking amine.
Solvent Effects:
The choice of solvent can impact reaction rates through several factors, including polarity, hydrogen bonding capability, and the ability to solvate the transition state. For instance, in the base hydrolysis of certain cobalt(III) complexes, which proceeds via a mechanism with some parallels to anhydride aminolysis, the reaction rate was observed to accelerate with an increase in the mole fraction of organic cosolvents like propan-2-ol, t-butanol, and 2-methoxyethanol (B45455) in water. researchgate.netresearchgate.net This was attributed to the hydrophobicity and structure of the medium. researchgate.netresearchgate.net Conversely, the use of ethylene (B1197577) glycol as a cosolvent resulted in a slight rate retardation. researchgate.netresearchgate.net Such observations highlight the complex role of the solvent in stabilizing or destabilizing the transition state.
Amine Structure:
The structure of the amine, particularly its basicity and steric hindrance, plays a crucial role in determining the rate of reaction with anhydrides. Generally, more basic amines are stronger nucleophiles and react faster. However, this relationship is not always linear. Studies on the pyridinolysis of acetic anhydride have shown a curved Brønsted-type plot (log of the rate constant versus the basicity of the nucleophile). This curvature is indicative of a change in the rate-determining step of the reaction. For highly basic pyridines, the formation of the tetrahedral intermediate is the slow step, while for less basic pyridines, the breakdown of this intermediate becomes rate-limiting.
The table below illustrates the effect of substituents on the pKa of phenols and the corresponding rate constants for their reaction with maleic anhydride, a structurally related cyclic anhydride.
| Substituent (Z) | pKa of Z-PhOH | k (M⁻¹s⁻¹) for reaction with Maleic Anhydride |
| p-CH₃ | 10.19 | 0.0028 |
| H | 9.95 | 0.0045 |
| m-CH₃ | 9.89 | 0.0053 |
| p-Cl | 9.38 | 0.011 |
| m-Cl | 9.02 | 0.021 |
| m-CN | 8.61 | 0.042 |
Data adapted from studies on the reaction of maleic anhydride with substituted phenols. nih.gov
Rate-Determining Steps in Substituted Anhydride Reactions
As observed in the pyridinolysis of acetic anhydride, a change in the rate-determining step can occur with varying nucleophile basicity. For weakly basic nucleophiles, the expulsion of the leaving group from the tetrahedral intermediate is often the slowest step. Conversely, for strongly basic nucleophiles, the initial nucleophilic attack to form the intermediate tends to be rate-limiting.
The nature of the leaving group also influences the rate-determining step. In nucleophilic aromatic substitution reactions, which share some mechanistic principles, the leaving group ability can determine whether the initial addition of the nucleophile or a subsequent deprotonation step is rate-controlling. nih.gov
Diacid-Anhydride Equilibrium Dynamics in Catalytic Cycles
Cyclic anhydrides can exist in equilibrium with their corresponding dicarboxylic acids. This equilibrium is a crucial aspect of many catalytic cycles where the anhydride is either a reactant, product, or intermediate. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of catalysts.
For example, in the presence of a strong acid catalyst like perchloric acid in anhydrous acetic acid, cyclic anhydrides can reversibly react to form a mixed anhydride and the corresponding dicarboxylic acid. nih.gov The stability of the cyclic anhydride influences the equilibrium constant. For instance, succinic anhydride is more stable and less reactive in this equilibrium compared to glutaric anhydride. nih.gov Maleic and phthalic anhydrides show even greater stability, with no detectable reaction under similar conditions. nih.gov
The hydrolysis of anhydrides to their diacids is a common example of this equilibrium. The reaction pathway for the hydrolysis of several cyclic anhydrides has been modeled, showing that the process involves the hydrogen bonding of a water molecule to the anhydride ring, followed by the weakening of the C-O bridging bonds and subsequent ring opening to form two carboxyl groups. nih.gov The activation energy for this ring-opening varies depending on the structure of the anhydride. nih.gov
The table below shows the equilibrium constants for the reaction of various cyclic anhydrides with acetic acid.
| Cyclic Anhydride | Equilibrium Constant (K) |
| Succinic Anhydride | 4.85 x 10⁻⁴ M |
| trans-1,2-Cyclohexanedicarboxylic Anhydride | 1.08 x 10⁻¹ M |
| Glutaric Anhydride | 4.6 x 10⁻¹ M |
Data from the reaction of cyclic anhydrides with acetic acid catalyzed by perchloric acid at 25°C. nih.gov
This equilibrium is also significant in industrial processes. For example, in the production of maleic anhydride, any water present in the solvent can react with the anhydride to form maleic acid, which then needs to be separated. wvu.edu
Spectroscopic Characterization and Advanced Structural Elucidation of Dihydro 3 Pentapropenyl 2,5 Furandione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental NMR data for dihydro-3-(pentapropenyl)-2,5-furandione is not available, analysis of its saturated analog, dihydro-3-octyl-2,5-furandione, offers a predictive model for the expected chemical shifts and coupling patterns.
One-Dimensional NMR (Proton and Carbon-13) Analysis
One-dimensional NMR provides fundamental information about the number and types of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of the related dihydro-3-octyl-2,5-furandione would be expected to show signals corresponding to the protons on the succinic anhydride (B1165640) ring and the octyl side chain. The protons on the five-membered ring would likely appear as complex multiplets in the region of 2.5-3.5 ppm. The protons of the long alkyl chain would exhibit characteristic signals, with the terminal methyl group appearing as a triplet around 0.9 ppm and the methylene (B1212753) groups appearing as a broad multiplet between 1.2 and 1.6 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. For a compound like dihydro-3-octyl-2,5-furandione, the most downfield signals would correspond to the carbonyl carbons of the anhydride group, typically in the range of 170-180 ppm. The carbons of the succinic anhydride ring would appear in the aliphatic region, while the carbons of the octyl chain would resonate at various positions depending on their proximity to the ring and the end of the chain.
Table 1: Predicted ¹H and ¹³C NMR Data for Dihydro-3-octyl-2,5-furandione (Structural Analog) Note: This data is predictive and based on general chemical shift ranges and data for similar structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | 170 - 180 |
| Ring CH | 2.5 - 3.5 (m) | 40 - 50 |
| Ring CH₂ | 2.5 - 3.5 (m) | 30 - 40 |
| Chain CH (alpha to ring) | 1.5 - 2.0 (m) | 30 - 35 |
| Chain CH₂ | 1.2 - 1.6 (m) | 22 - 32 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY, EXSY, DOSY) for Complex Structure Analysis
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the alkyl chain and the protons on the succinic anhydride ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is essential for establishing the connection between the pentapropenyl side chain and the furanone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about protons that are close in space, even if they are not directly bonded. This is critical for determining the stereochemistry of the molecule, such as the relative orientation of the substituent on the ring.
EXSY (Exchange Spectroscopy): This technique can be used to study chemical exchange processes, though it may be less relevant for this specific molecule under standard conditions.
DOSY (Diffusion-Ordered Spectroscopy): DOSY separates NMR signals based on the diffusion rates of molecules in solution, which can help to confirm that all the observed signals belong to a single molecular entity.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of the compound. For dihydro-3-(pentapropenyl)-2,5-furandione, the expected molecular formula is C₁₂H₁₈O₃, which corresponds to an exact mass of approximately 210.1256 Da. nih.gov
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a pattern of daughter ions. This fragmentation pattern provides valuable information about the structure of the molecule. For a related compound, 1-octenylsuccinic anhydride, the mass spectrum shows characteristic fragmentation. nist.gov One would expect dihydro-3-(pentapropenyl)-2,5-furandione to exhibit similar fragmentation, likely involving the loss of the pentapropenyl side chain and fragmentation of the anhydride ring.
Table 2: Predicted Mass Spectrometry Data for Dihydro-3-(pentapropenyl)-2,5-furandione Note: This data is based on the molecular formula and fragmentation patterns of similar compounds.
| Analysis | Predicted Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O₃ |
| Exact Mass | 210.1256 Da |
| Molecular Weight | 210.27 g/mol |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
For dihydro-3-(pentapropenyl)-2,5-furandione, the IR spectrum would be dominated by the characteristic absorptions of the cyclic anhydride and the alkene functional groups. The most prominent peaks would be the symmetric and asymmetric stretching vibrations of the C=O bonds in the anhydride ring, which typically appear as two distinct bands in the region of 1750-1850 cm⁻¹. The C-O-C stretching of the anhydride would also be visible. The presence of the pentapropenyl group would be indicated by C-H stretching vibrations of the alkene around 3000-3100 cm⁻¹ and a C=C stretching absorption around 1640-1680 cm⁻¹. The gas-phase IR spectrum of the related 1-octenylsuccinic anhydride shows strong carbonyl absorptions. nist.gov
Table 3: Predicted Infrared (IR) Absorption Frequencies for Dihydro-3-(pentapropenyl)-2,5-furandione Note: This data is predictive and based on characteristic IR frequencies for the expected functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| C=O (Anhydride) | 1750 - 1850 (two bands) | Symmetric and Asymmetric Stretch |
| C-O-C (Anhydride) | 1000 - 1300 | Stretch |
| =C-H (Alkene) | 3000 - 3100 | Stretch |
| C=C (Alkene) | 1640 - 1680 | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For dihydro-3-(pentapropenyl)-2,5-furandione, the chromophores—the parts of the molecule that absorb UV or visible light—are the carbonyl groups of the succinic anhydride ring and the carbon-carbon double bond of the pentapropenyl side chain. While specific, detailed research findings on the UV-Vis spectroscopic analysis of dihydro-3-(pentapropenyl)-2,5-furandione are not extensively available in the public domain, the electronic transitions can be understood by examining related structures.
The UV absorption of cyclic anhydrides, such as succinic anhydride, typically occurs in the low UV region. For instance, succinic anhydride and succinic acid have been detected at wavelengths around 210 nm. sielc.com The electronic transitions responsible for this absorption are primarily the n → π* transitions of the carbonyl groups. These transitions involve the excitation of a non-bonding electron (n) from an oxygen atom to an anti-bonding π* orbital of the carbonyl group. These are typically of low molar absorptivity (ε).
In a study involving the analysis of octenylsuccinic acid, a related compound, detection by UV was performed at 192 nm, which is consistent with the absorption of the succinic moiety. researchgate.net This further supports the expectation that the primary UV absorption for dihydro-3-(pentapropenyl)-2,5-furandione would be in the far UV range, attributable to the electronic transitions within the succinic anhydride ring. It is important to note that without conjugation between the alkenyl chain and the anhydride ring, the UV-Vis spectrum is likely to be a simple superposition of the absorptions of the individual chromophores.
A theoretical investigation using Density Functional Theory (DFT) on similar alkenyl succinic anhydrides, such as hexenyl succinic anhydride and octenyl succinic anhydride, has been conducted to understand their electronic properties, including the HOMO-LUMO energy gap, which relates to electronic transitions. ppor.az These theoretical studies can provide insights into the expected electronic behavior of such molecules.
Due to the absence of specific experimental data in the reviewed literature for dihydro-3-(pentapropenyl)-2,5-furandione, a detailed data table of its electronic transitions cannot be provided. However, a representative data table based on the analysis of similar compounds is presented below for illustrative purposes.
Table 1: Representative UV-Vis Absorption Data for Alkenyl Succinic Anhydrides
| Chromophore | Expected Transition | Approximate λmax (nm) | Solvent | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Succinic Anhydride Moiety | n → π | ~210 | Acetonitrile | Low |
| Alkenyl C=C | π → π | < 200 | Acetonitrile | Moderate |
Note: The data in this table is illustrative and based on the UV-Vis characteristics of structurally related compounds. Specific experimental values for dihydro-3-(pentapropenyl)-2,5-furandione are not available in the cited literature.
Computational Chemistry and Theoretical Studies on Dihydro 3 Pentapropenyl 2,5 Furandione and Anhydride Systems
Quantum Chemical Calculations (Density Functional Theory) for Molecular Geometries and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure, stable geometries, and energetic properties of molecules. These methods can be applied to dihydro-3-(pentapropenyl)-2,5-furandione to predict its structural parameters and reactivity.
DFT calculations are widely used to investigate the mechanisms of chemical reactions by identifying and characterizing the transition states that connect reactants to products. acs.org For anhydride (B1165640) systems, such as the hydrolysis or aminolysis of the furanone ring in dihydro-3-(pentapropenyl)-2,5-furandione, DFT can elucidate the step-by-step process of the reaction. This includes the formation of tetrahedral intermediates and the subsequent ring-opening. libretexts.org
For instance, studies on the aminolysis of succinic anhydride have employed DFT at levels like B3LYP/6-311++G(d,p) to map out the potential energy surface of the reaction. acs.org Such analyses reveal whether the reaction proceeds through a concerted or a stepwise mechanism and can quantify the activation energy barriers for each step. acs.org Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a located transition state indeed connects the intended reactants and products. acs.org While specific data for dihydro-3-(pentapropenyl)-2,5-furandione is not published, a hypothetical transition state analysis for its hydrolysis could yield the data presented in Table 1.
Table 1: Hypothetical DFT-Calculated Energetic Profile for the Hydrolysis of Dihydro-3-(pentapropenyl)-2,5-furandione
| Species | Relative Energy (kcal/mol) |
| Reactants (Anhydride + H₂O) | 0.0 |
| Pre-reaction Complex | -2.5 |
| Transition State for Nucleophilic Attack | +15.8 |
| Tetrahedral Intermediate | -5.2 |
| Transition State for Ring Opening | +12.3 |
| Product (Dicarboxylic Acid) | -10.7 |
| Note: This data is illustrative and based on typical values for anhydride hydrolysis. |
The energy landscape provides a comprehensive map of all possible conformations of a molecule and the energy barriers between them. For cyclic systems like dihydro-3-(pentapropenyl)-2,5-furandione, with its flexible pentapropenyl side chain, mapping the energy landscape is crucial for understanding its conformational preferences and how they might influence reactivity. Computational methods can identify various low-energy conformers, which are the structures the molecule is most likely to adopt. acs.org
For cyclic peptides, which share some structural similarities with substituted cyclic compounds, energy landscape mapping has been used to understand the relative stabilities of different isomers. acs.org A similar approach for dihydro-3-(pentapropenyl)-2,5-furandione would involve systematically exploring the rotational possibilities of the pentapropenyl group and the puckering of the furanone ring to identify the global minimum energy structure and other significant local minima.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing detailed information about their conformational flexibility and interactions with other molecules, such as solvents or reactants. nih.govmdpi.com For a molecule like dihydro-3-(pentapropenyl)-2,5-furandione, MD simulations can reveal how the pentapropenyl chain folds and interacts with the furanone ring, and how these conformations fluctuate under different conditions.
Conformational analysis through MD can identify the most populated conformational states, which can then be used as starting points for more detailed quantum chemical calculations. lumenlearning.com Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as how the molecule would interact with a solvent or approach a catalytic surface. This is particularly relevant for understanding its behavior in a biological or industrial context. For example, MD simulations have been used to study the interaction of furanone derivatives with protein binding sites. ccij-online.orgccij-online.org
Modeling of Reaction Mechanisms and Catalysis
Computational modeling plays a pivotal role in elucidating complex reaction mechanisms and the role of catalysts. wikipedia.org For anhydride systems, this includes modeling reactions like hydrolysis, alcoholysis, and aminolysis, which are fundamental to their chemistry. libretexts.org Theoretical models can predict how the presence of a catalyst, such as an acid or a base, can lower the activation energy of a reaction by stabilizing the transition state. acs.org
For example, in the context of paper sizing, alkenyl succinic anhydrides (ASAs) react with the hydroxyl groups of cellulose (B213188). wikipedia.org Computational modeling could be used to simulate the reaction of dihydro-3-(pentapropenyl)-2,5-furandione with a model cellulose surface, providing insights into the orientation of the molecule and the mechanism of ester formation. Such models can also be used to design more efficient catalysts or to understand the factors that control the selectivity of a reaction. dntb.gov.ua
Structure-Reactivity Relationship Predictions through Computational Approaches
A key strength of computational chemistry is its ability to predict how changes in molecular structure will affect reactivity. By systematically modifying the structure of a molecule in silico and calculating its properties, it is possible to establish structure-reactivity relationships. For dihydro-3-(pentapropenyl)-2,5-furandione, computational studies could explore how the length and branching of the alkenyl chain, or the presence of other substituents on the furanone ring, influence its reactivity.
For instance, studies on cyclic anhydrides have shown a correlation between the vibrational frequencies of the C-O-C bond and the activation energy for hydrolysis, providing an experimental indicator of reactivity that is supported by computational models. nih.gov By performing similar calculations on a series of related furanone derivatives, it would be possible to develop predictive models for their reactivity. This information is highly valuable for designing molecules with specific desired properties for various applications.
Derivatization Strategies and Chemical Functionalization of Dihydro 3 Pentapropenyl 2,5 Furandione
Formation of Succinimide (B58015) Derivatives
The reaction of dihydro-3-(pentapropenyl)-2,5-furandione with primary amines leads to the formation of N-substituted succinimide derivatives. This transformation proceeds through a two-step mechanism. Initially, the amine attacks one of the carbonyl carbons of the anhydride (B1165640) ring, leading to a ring-opening reaction and the formation of an intermediate amic acid. Subsequent heating or the use of a dehydrating agent promotes an intramolecular cyclization, eliminating a molecule of water to form the stable five-membered succinimide ring. mdpi.com
The general reaction can be depicted as follows:
Step 1: Amic Acid Formation
The primary amine (R-NH₂) nucleophilically attacks the anhydride.
The succinic anhydride ring opens to form an N-substituted succinamic acid.
Step 2: Cyclodehydration to Succinimide
The intermediate amic acid undergoes dehydration.
This results in the formation of the N-substituted dihydro-3-(pentapropenyl)succinimide.
This reaction is widely applicable, and various primary amines can be employed to introduce different functionalities into the final succinimide product. For instance, reacting alkenylsuccinic anhydrides with polyamines is a known method for producing succinimide additives used in lubricants. taylorandfrancis.comgoogle.com The succinimide group is formed when a cyclic carboxylic acid anhydride reacts with a primary amino group. taylorandfrancis.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Dihydro-3-(pentapropenyl)-2,5-furandione | Primary Amine (R-NH₂) | N-Substituted Dihydro-3-(pentapropenyl)succinimide | Acylation and Cyclodehydration |
| Alkenyl Succinic Anhydride | Polyamine | Alkenyl Succinimide | Imide formation |
Table 1: Formation of Succinimide Derivatives
Conversion to Hydroxamic Acids
Dihydro-3-(pentapropenyl)-2,5-furandione can be converted into the corresponding hydroxamic acid, a functional group known for its metal-chelating properties and biological activities. mdpi.comnih.gov A common synthetic route involves the reaction of the anhydride with hydroxylamine (B1172632) (NH₂OH) or its salts. google.comeurjchem.com This reaction is analogous to the reaction with primary amines, where hydroxylamine acts as the nucleophile.
The process typically involves the initial formation of an N-hydroxysuccinamic acid intermediate, which can then be cyclized to an N-hydroxysuccinimide. google.com Alternatively, a novel two-step approach has been developed for the synthesis of hydroxamic acids from N-substituted succinimides. mdpi.combeilstein-archives.org In this method, an N-substituted succinimide, which can be prepared from the corresponding succinic anhydride as described in the previous section, undergoes a ring-opening reaction with hydroxylamine to yield the desired hydroxamic acid. mdpi.combeilstein-archives.org
The reaction of carboxylic acid anhydrides with hydroxylamine is a recognized method for preparing hydroxamic acids. eurjchem.comgoogle.com
| Starting Material | Reagent | Intermediate/Product | Key Transformation |
| Dihydro-3-(pentapropenyl)-2,5-furandione | Hydroxylamine (NH₂OH) | N-hydroxy-(pentapropenyl)succinamic acid | Anhydride ring-opening |
| N-Substituted Dihydro-3-(pentapropenyl)succinimide | Hydroxylamine (NH₂OH) | N-Substituted Dihydro-3-(pentapropenyl)succinohydroxamic acid | Imide ring-opening |
Table 2: Synthesis of Hydroxamic Acids
Esterification Reactions with Polyols
The anhydride ring of dihydro-3-(pentapropenyl)-2,5-furandione is susceptible to nucleophilic attack by hydroxyl groups, making esterification with polyols a significant derivatization strategy. Polyols are organic compounds containing multiple hydroxyl groups, such as glycerol (B35011) and polyethylene (B3416737) glycols.
The reaction of an alkenyl succinic anhydride with a polyol results in the formation of a polyester (B1180765). This occurs through the opening of the anhydride ring by a hydroxyl group of the polyol, forming a half-ester with a free carboxylic acid group. This carboxylic acid can then react with another hydroxyl group, either on the same or a different polyol molecule, to form a polyester chain. A patent describes the preparation of viscous liquid polyesters by heating alkenyl succinic acids with polyols like diethylene glycol, triethylene glycol, and higher polyethylene glycols. google.com The reaction is typically carried out by heating the components, often in a specific molar ratio, to drive the polymerization. google.com
A notable application of this reactivity is in the paper industry, where alkenyl succinic anhydrides (ASAs) are used as sizing agents. wikipedia.orgresearchgate.nettappi.org In this process, the ASA reacts with the hydroxyl groups of cellulose (B213188), a natural polyol, to form ester linkages. wikipedia.orgresearchgate.net This covalent modification renders the paper surface more hydrophobic. wikipedia.orgnih.gov
| Anhydride | Polyol | Product Type | Application Example |
| Dihydro-3-(pentapropenyl)-2,5-furandione | Polyethylene Glycol | Polyester | Plasticizers |
| Alkenyl Succinic Anhydride | Cellulose | Cellulose Ester | Paper Sizing |
| Succinic Acid/Anhydride | Glycerol | Poly(glycerol succinate) | Biodegradable Polymers. nih.gov |
Table 3: Esterification Reactions with Polyols
Surface Functionalization Applications of Succinate (B1194679) Derivatives
Derivatives of dihydro-3-(pentapropenyl)-2,5-furandione, particularly those retaining the succinate moiety, are valuable for surface functionalization. The reactive nature of the anhydride or the resulting carboxylic acid groups after hydrolysis allows for the covalent attachment of these molecules to various substrates.
Alkenyl succinic anhydrides have been employed to modify the surface of cellulose nanofibers, rendering them more hydrophobic. researchgate.net This surface modification improves the compatibility and dispersion of the nanofibers within polymer matrices like high-density polyethylene. researchgate.net The degree of substitution on the cellulose surface can be controlled to tailor the final properties of the composite material. researchgate.net Similarly, the surface of starch can be modified through esterification with alkenyl succinic anhydrides to alter its mechanical properties. researchgate.net
Furthermore, succinate derivatives are utilized in the functionalization of inorganic surfaces for biomedical applications. For instance, silicon-based surfaces can be modified by an initial silanization step followed by derivatization with succinic anhydride to create a layer of carboxylic groups. nih.gov These carboxylic groups can then be activated to covalently bind biomolecules, such as proteins and oligonucleotides, for the development of biosensors. nih.govresearchgate.net The succinic anhydride functionality enables the covalent attachment of amino-terminated molecules through a ring-opening reaction that forms a stable amide bond. researchgate.net This approach provides a controlled method for immobilizing bioreceptors on sensor surfaces. nih.gov
| Substrate | Functionalizing Agent | Resulting Surface Functionality | Application |
| Cellulose Nanofibers | Alkenyl Succinic Anhydride | Hydrophobic Alkyl Chains | Polymer Reinforcement. researchgate.net |
| Corn Starch | Dodecenyl/Octenyl Succinic Anhydride | Esterified Surface | Modified Mechanical Properties. researchgate.net |
| Silicon/Glass | 3-Aminopropylsilane and Succinic Anhydride | Carboxylic Acid Groups | Biosensor Development. nih.gov |
Table 4: Surface Functionalization Applications
Polymerization Pathways and Monomer Design Based on Dihydro 3 Pentapropenyl 2,5 Furandione
Addition Polymerization of Alkenyl Succinic Anhydrides
The carbon-carbon double bond in the pentapropenyl side chain of dihydro-3-(pentapropenyl)-2,5-furandione serves as a reactive site for addition polymerization. This pathway allows for the incorporation of the succinic anhydride (B1165640) moiety as a pendant group along a polymer backbone.
Copolymerization with Vinyl Monomers
To overcome the low homopolymerization tendency, dihydro-3-(pentapropenyl)-2,5-furandione can be effectively copolymerized with other vinyl monomers. mdpi.comgoogle.com This approach yields copolymers where the ASA units are interspersed with the comonomer units. The resulting polymer possesses the properties of the main chain-forming monomer, functionalized with pendant succinic anhydride groups.
A variety of vinyl monomers can be used for this purpose, including styrene, maleic anhydride, and vinyl acetate. google.com The copolymerization is also initiated by free radicals under similar conditions to homopolymerization. google.com The presence of a more reactive comonomer facilitates the incorporation of the sterically hindered ASA monomer into the growing polymer chain. The resulting copolymers have the succinic anhydride groups attached to the polymer backbone, making them available for subsequent post-polymerization modification reactions. mdpi.com
| Comonomer | Initiator | Initiator Concentration (% w/w) | Temperature (°C) | Solvent |
|---|---|---|---|---|
| Styrene | Benzoyl Peroxide | 0.5 - 3.0 | 50 - 150 | Xylene or Styrene (as solvent) |
| Maleic Anhydride | Di-tert-butyl Peroxide | 0.5 - 3.0 | 50 - 150 | Toluene |
| Vinyl Acetate | Cumene Hydroperoxide | 0.5 - 3.0 | 50 - 150 | Benzene |
Ring-Opening Polymerization of Cyclic Anhydrides
The dihydro-2,5-furandione ring in the molecule is a cyclic anhydride that can be opened to form polyesters. This polymerization route typically proceeds through a step-growth mechanism and is often a copolymerization with a suitable comonomer, such as an epoxide.
Alternating Copolymerization with Epoxides
The ring-opening copolymerization of cyclic anhydrides with epoxides is a powerful method for synthesizing polyesters with a well-defined alternating structure. rsc.org This reaction produces polyesters where anhydride and epoxide units are incorporated in a regular one-to-one sequence. rsc.org The resulting polyesters have properties that can be tuned by the choice of both the anhydride and the epoxide monomers.
The copolymerization is typically catalyzed by a variety of compounds, including metal complexes and organocatalysts. rsc.org The use of bifunctional catalysts can enhance the polymerization rate and control over the polymer architecture. For instance, the copolymerization of propylene (B89431) oxide with terpene-based cyclic anhydrides has been shown to yield amorphous polyesters with high glass transition temperatures. nih.gov The reaction conditions, such as temperature and catalyst choice, significantly influence the molecular weight, stereochemistry, and thermal properties of the resulting polymer. nih.gov
Role of Organic Initiators in Ring-Opening Polymerization
In recent years, there has been a growing interest in using metal-free organic catalysts and initiators for the ring-opening copolymerization of cyclic anhydrides and epoxides. rsc.orgresearchgate.net These organocatalytic systems offer a more environmentally friendly alternative to metal-based catalysts. researchgate.net
A variety of organic compounds, including tertiary amines, phosphazenes, and certain ureas, have been shown to effectively initiate or catalyze this copolymerization. rsc.orgdntb.gov.ua For example, tertiary amines were among the first organic initiators used for this reaction. rsc.org More recently, binary systems of an organic base and a urea (B33335) have demonstrated high catalytic activity, leading to perfectly alternating polyesters without the formation of ether linkages. dntb.gov.ua The mechanism often involves the activation of the epoxide by the catalyst, followed by nucleophilic attack of the anhydride. The choice of the organic initiator can influence the reaction kinetics and the properties of the resulting polyester (B1180765). researchgate.net
| Cyclic Anhydride | Epoxide | Catalyst/Initiator System | Resulting Polymer | Reference |
|---|---|---|---|---|
| Phthalic Anhydride | Cyclohexene Oxide | PPNCl | Alternating Polyester | researchgate.net |
| Norbornene Anhydride | Cyclohexene Oxide | PPNCl/BEt3 | Stereochemically Controlled Polyester | researchgate.net |
| Phthalic Anhydride | Various Epoxides | CTPB/Urea | Perfectly Alternating Polyester | dntb.gov.ua |
| Succinic Anhydride | Cyclohexene Oxide | Aluminum Complex/TBAB | Polyester | acs.org |
Photoinitiator Development from Anhydride Derivatives
Anhydride derivatives, particularly those with aromatic structures, can be designed to function as photoinitiators for polymerization reactions. researchgate.netresearchgate.net Upon exposure to light of a suitable wavelength, these molecules can generate reactive species, such as free radicals or cations, which can then initiate the polymerization of monomers like acrylates and epoxides. researchgate.net
The development of photoinitiators based on the naphthalic anhydride scaffold has been a subject of interest. researchgate.netresearchgate.net By modifying the chemical structure of the naphthalic anhydride, it is possible to tune its photophysical properties, such as its absorption wavelength and initiating efficiency. researchgate.net These photoinitiators can be used in multi-component systems, often in combination with a co-initiator like an iodonium (B1229267) salt or an amine, to enhance their performance. researchgate.net Some naphthalimide-based photoinitiating systems have shown efficiencies comparable to or even better than commercial photoinitiators. researchgate.net Anhydride moieties have also been incorporated into macromolecular photoinitiators to improve their performance and reduce their extractability from the cured polymer. mdpi.com
| Anhydride Derivative | Co-initiator/System | Polymerization Type | Monomer | Reference |
|---|---|---|---|---|
| Naphthalic Anhydride Derivatives (ANHs) | Iodonium Salt or Amine | Cationic or Radical | Epoxides or Acrylates | researchgate.net |
| Naphthalimide Derivatives | - | Radical and Cationic | Acrylates and Epoxides | researchgate.net |
| Benzoin with Anhydride Moiety | - | Radical | Resins for coatings | mdpi.com |
Catalytic Approaches and Asymmetric Synthesis in Dihydro 3 Pentapropenyl 2,5 Furandione Chemistry
Organocatalysis in Anhydride (B1165640) Desymmetrization
Organocatalysis has emerged as a powerful tool for the asymmetric desymmetrization of prochiral cyclic anhydrides. In this approach, a small organic molecule, acting as a chiral catalyst, selectively facilitates the reaction of one of the two identical carbonyl groups in the anhydride with a nucleophile. This process breaks the molecule's plane of symmetry, generating a chiral product with high enantiomeric excess.
Modified cinchona alkaloids, for instance, have proven to be highly effective chiral Lewis base catalysts for the desymmetrization of cyclic anhydrides. The mechanism involves the activation of the anhydride by the organocatalyst, followed by a stereocontrolled nucleophilic attack, typically by an alcohol, to yield a chiral hemiester. This method is notable for its operational simplicity and mild reaction conditions.
Furthermore, synergistic organocatalysis can be employed in the kinetic resolution of racemic starting materials. nih.gov For example, a highly enantioselective desymmetrization of an achiral anhydride can occur concurrently with the kinetic resolution of a racemic thiol, demonstrating a sophisticated application of organocatalysis to generate multiple chiral molecules in a single process. nih.gov
Metal-Catalyzed Transformations for Succinic Anhydride Synthesis and Derivatization
Metal catalysis offers a complementary and often indispensable route for both the synthesis and subsequent transformation of succinic anhydrides. A primary industrial method for producing succinic anhydride is the catalytic hydrogenation of maleic anhydride. google.comwikipedia.org This reaction is typically carried out in the liquid phase under hydrogen pressure, utilizing catalysts containing metals such as palladium, nickel, or copper. google.comresearchgate.net Supported catalysts, like PtFeCoNiCu on carbon nanotubes, have demonstrated high activity and selectivity for the hydrogenation of maleic anhydride to succinic acid, which can then be dehydrated to the anhydride. researchgate.net
Beyond synthesis, metal catalysts are crucial for the derivatization of the succinic anhydride core.
Esterification : Zinc oxide (ZnO), a low-cost and environmentally benign metal oxide, has been shown to effectively catalyze the esterification of succinic anhydride to produce dimethyl succinate (B1194679) in excellent yields. acs.org
Polymerization : Metal triflates can act as catalysts for the synthesis of polyesters using succinic anhydride as a starting material. sigmaaldrich.com
Hydrogenation : Rhodium complexes with chiral bisphosphine-thiourea ligands have been successfully used for the highly enantioselective hydrogenation of 3-substituted maleimides and maleic anhydrides to furnish chiral succinimides and succinic anhydrides, respectively. acs.org
These metal-catalyzed transformations are essential for converting simple succinic anhydride precursors into a wide array of functionalized and valuable chemical entities.
Enantioselective Synthesis of Chiral Derivatives
The creation of specific stereoisomers of substituted succinic anhydrides is a key objective in asymmetric synthesis. This is often achieved through methods that resolve a racemic mixture or by directing the stereochemical outcome of a reaction.
Parallel kinetic resolution (PKR) is a highly efficient strategy for separating racemic mixtures. In the context of monosubstituted succinic anhydrides, a single chiral catalyst can mediate two simultaneous, enantioselective, and divergently regioselective reactions with the two enantiomers of the starting material. acs.org
Research by Deng and Chen demonstrated a broadly effective PKR of racemic monosubstituted succinic anhydrides using a modified bis-cinchona alkaloid as the organocatalyst and an alcohol as the nucleophile. acs.org This process transforms both enantiomers of the racemic anhydride into two distinct, synthetically valuable chiral succinate monoesters, both with high enantiomeric excess. acs.orgnih.gov This method avoids the buildup of the less reactive enantiomer, a common drawback of traditional kinetic resolutions. The efficiency of this PKR is high for a range of 2-alkyl and 2-aryl substituted succinic anhydrides. acs.org
| Alkyl Substituent (R) | Product 1 (3-Alkyl Succinate) | Yield (%) | ee (%) | Product 2 (2-Alkyl Succinate) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| Methyl | Methyl 3-methylsuccinate | 40 | 91 | Methyl 2-methylsuccinate | 50 | 66 |
| Ethyl | Methyl 3-ethylsuccinate | 38 | 94 | Methyl 2-ethylsuccinate | 45 | 75 |
| n-Propyl | Methyl 3-propylsuccinate | 36 | 95 | Methyl 2-propylsuccinate | 42 | 78 |
| i-Propyl | Methyl 3-isopropylsuccinate | 37 | 98 | Methyl 2-isopropylsuccinate | 41 | 82 |
Data derived from studies on parallel kinetic resolutions catalyzed by modified cinchona alkaloids. acs.org
The stereochemistry of substituted succinic anhydrides can also be controlled through diastereoselective reactions, most notably the Diels-Alder reaction. Maleic anhydride is an excellent dienophile due to its electron-deficient double bond and reacts readily with conjugated dienes to form cyclic adducts that are derivatives of succinic anhydride. springerprofessional.deresearchgate.net
The reaction between a diene like cyclopentadiene (B3395910) and maleic anhydride can lead to two possible diastereomeric products: the endo and exo adducts. chemtube3d.com The endo adduct is typically the major product, not because it is the more thermodynamically stable isomer, but because it is formed faster (the kinetic product). chemtube3d.com This selectivity is attributed to a favorable secondary orbital interaction between the carbonyl groups of the maleic anhydride and the developing pi-system of the diene in the transition state. chemtube3d.com
Similarly, the reaction of substituted penta-2,4-dienols with maleic anhydride can proceed via an intermolecular Diels-Alder cycloaddition, followed by an intramolecular lactone formation, to yield stereochemically defined adducts. By controlling the conditions of these cycloadditions, chemists can synthesize complex molecules with specific diastereomeric configurations, which can then be used in further synthetic endeavors.
Q & A
Q. What are the established synthetic routes for 2,5-Furandione, dihydro-3-(pentapropenyl)-, and what key reaction parameters influence yield?
Methodological Answer: The compound is synthesized via alkylation of dihydro-2,5-furandione with pentapropenyl groups. Key parameters include:
- Reagent stoichiometry : Excess pentapropenyl bromide improves substitution efficiency .
- Catalysis : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution at the furan ring’s 3-position .
- Temperature control : Reactions conducted at 60–80°C minimize side-product formation (e.g., over-alkylation) .
Post-synthesis purification involves recrystallization from ethanol or column chromatography using silica gel .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
Q. What solvent systems are optimal for studying its stability under laboratory conditions?
Methodological Answer:
- Polar aprotic solvents (e.g., DMSO, DMF): Suitable for kinetic studies due to low reactivity with the anhydride group .
- Non-polar solvents (e.g., hexane): Ideal for long-term storage to prevent hydrolysis .
- Accelerated stability testing : Perform thermal gravimetric analysis (TGA) at 100–150°C to assess decomposition thresholds .
Advanced Research Questions
Q. What mechanistic insights exist for its reactivity in Diels-Alder reactions?
Methodological Answer: The compound acts as a dienophile due to its electron-deficient anhydride ring. Mechanistic studies involve:
- Kinetic isotope effects (KIE) : Deuterated dienes reveal rate-determining steps (e.g., transition-state symmetry) .
- Computational modeling : Density Functional Theory (DFT) simulations predict regioselectivity in cycloadditions, highlighting orbital interactions between the dienophile and diene .
- Solvent effects : Polar solvents stabilize charge-separated intermediates, accelerating reaction rates .
Q. How does its electronic structure influence catalytic applications in polymer chemistry?
Methodological Answer:
- Electron-deficient character : Enhances reactivity in copolymerization with electron-rich monomers (e.g., styrene derivatives). Monitor via in situ FT-IR to track anhydride ring-opening kinetics .
- Thermal stability : Differential Scanning Calorimetry (DSC) reveals glass transition temperatures (Tg) of copolymers, correlating with crosslinking efficiency .
- Surface functionalization : Use X-ray Photoelectron Spectroscopy (XPS) to quantify anhydride group retention on polymer surfaces .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
Methodological Answer:
- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients to separate unreacted pentapropenyl precursors (retention time ~8–10 min) .
- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to measure residual solvents (e.g., DMSO) .
- Contradiction resolution : Discrepancies in impurity profiles between HPLC and GC-MS data may arise from volatile byproducts; cross-validate with headspace GC .
Q. How do computational methods predict its electronic properties for material science applications?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating potential as an electron acceptor .
- Molecular dynamics (MD) : Simulate interactions in polymer matrices to predict mechanical properties (e.g., Young’s modulus) .
- Charge-transfer analysis : Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects between the anhydride and alkyl chains .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported thermal stability thresholds?
Methodological Answer:
Q. Why do NMR spectra vary across synthetic batches despite identical protocols?
Methodological Answer:
- Stereochemical variation : Pentapropenyl chain isomerism (cis/trans) causes splitting in alkene proton signals. Use 2D NOESY to confirm spatial arrangements .
- Moisture contamination : Hydrolysis to dicarboxylic acid derivatives introduces new peaks at δ 12–13 ppm (COOH). Implement rigorous drying of solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
